[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the triazoloquinoxaline family, known for its potential antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid typically involves the condensation of o-phenylenediamine with dicarbonyl compounds, followed by cyclization. One common method includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Another approach involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like chloranil.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, involving reagents like amines and triazole-2-thiol.
Common Reagents and Conditions
Oxidizing Agents: Chloranil
Reducing Agents: Sodium borohydride
Substitution Reagents: Amines, triazole-2-thiol
Major Products
The major products formed from these reactions include various substituted derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, which exhibit enhanced biological activities .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid involves its ability to intercalate DNA, thereby disrupting the replication process in cancer cells. This compound has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9, while downregulating the pro-oncogenic Bcl-2 protein . These actions lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrimido-quinoxaline: Exhibits similar biological activities and is used as a potential antiviral and antimicrobial agent.
Imidazo[1,2-a]quinoxaline: Part of the Imiqualine family, known for its anticancer properties.
Uniqueness
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid stands out due to its unique combination of a triazole and quinoxaline ring system, which enhances its biological activity. Its ability to intercalate DNA and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C10H6N4O2 |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-5-11-6-3-1-2-4-7(6)14(8)9/h1-5H,(H,15,16) |
InChI Key |
PDNLRZNWIWCQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=C(N23)C(=O)O |
Origin of Product |
United States |
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